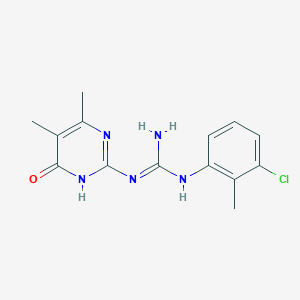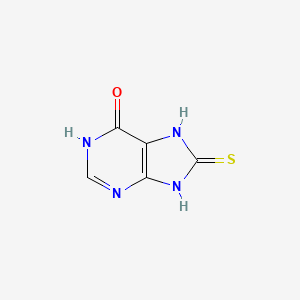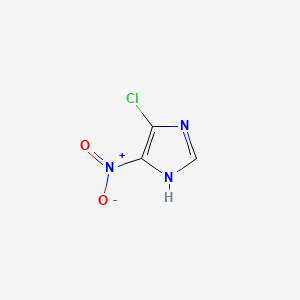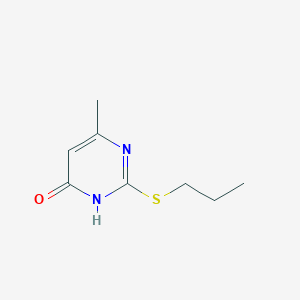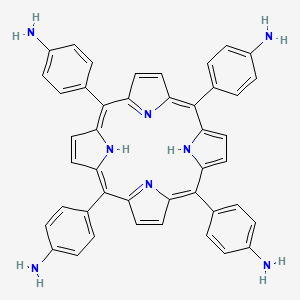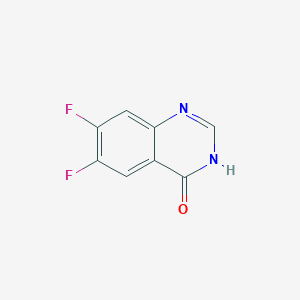
6,7-二氟喹唑啉-4(3H)-酮
描述
6,7-Difluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4F2N2O . Its molecular weight is 182.13 .
Molecular Structure Analysis
The molecular structure of 6,7-Difluoroquinazolin-4(3H)-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and a carbonyl group. This core is further substituted at the 6 and 7 positions with fluorine atoms .Physical And Chemical Properties Analysis
6,7-Difluoroquinazolin-4(3H)-one has a molecular weight of 182.13 . Other physical and chemical properties such as boiling point and density are not provided in the search results .科学研究应用
Synthesis and Evaluation of Cerebroprotective Activity of Novel 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives
- Research has synthesized novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive amino acids and dipeptides to investigate their cerebroprotective properties. These derivatives show promise in treating neurodegenerative diseases, such as Alzheimer's and cerebral ischemia, with compounds 3i, 3j, and 3k displaying significant cerebrotropic activity (Chiriapkin et al., 2022).
Anti-Inflammatory and Antimicrobial Activities
Synthesis and Anti-Inflammatory and Antimicrobial Activities of 2-Methylquinazolin-4(3H)-one Derivatives
- A variety of 2-methylquinazolin-4(3H)-one derivatives were synthesized and demonstrated significant anti-inflammatory and antimicrobial activities. This research highlights the potential of these compounds in treating various inflammatory and infectious diseases (Keche & Kamble, 2014).
Anticancer Properties
Discovery of N-(4-Methoxyphenyl)-N,2-Dimethylquinazolin-4-Amine as Anticancer Agent
- The research focused on identifying potent apoptosis inducers and anticancer development candidates among 4-anilinoquinazolines. N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine emerged as a promising anticancer clinical candidate, showing potent apoptosis-inducing properties and effectiveness in various cancer models (Sirisoma et al., 2009).
Photophysical and Electrochemical Properties for Anticancer Activity
Photophysical, Electrochemical Studies of Novel Pyrazol-4-yl-2,3-Dihydroquinazolin-4(1H)-ones and Their Anticancer Activity
- This study synthesized novel dihydroquinazolin-4(1H)-ones, characterized their optical and electrochemical properties, and evaluated their anticancer activities. These compounds demonstrated moderate to good anticancer activities, highlighting their potential as effective treatments in oncology (Kamble et al., 2017).
Antiviral Activities Against Respiratory and Biodefense Viruses
Novel 3-Sulphonamido-Quinazolin-4(3H)-One Derivatives: Antiviral Activities Against Respiratory and Biodefense Viruses
- Novel quinazolin-4(3H)-one derivatives were synthesized and tested for antiviral activity against various respiratory and biodefense viruses. Compounds showed notable effectiveness against avian influenza and other viruses, indicating their potential in developing antiviral therapies (Selvam et al., 2007).
Vasodilative and Antihypertensive Effects
Discovery of Novel 3-Benzylquinazolin-4(3H)-ones as Potent Vasodilative Agents
- The study synthesized a series of 3-benzylquinazolin-4(3H)-ones and evaluated their vasodilative effects. These compounds demonstrated significant vasodilation and antihypertensive effects, suggesting their potential as novel treatments for hypertension (Zuo et al., 2014).
安全和危害
未来方向
属性
IUPAC Name |
6,7-difluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZTVZUFJDYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440690 | |
| Record name | 4-hydroxy-6,7-difluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinazolin-4(3H)-one | |
CAS RN |
205259-37-6 | |
| Record name | 4-hydroxy-6,7-difluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
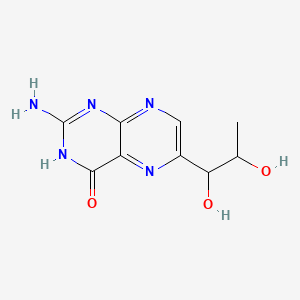
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
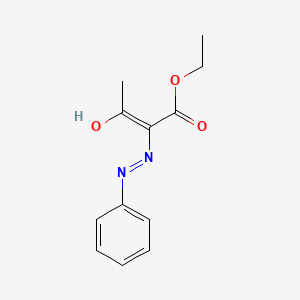
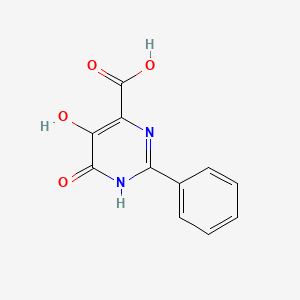
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
